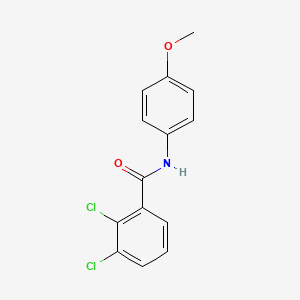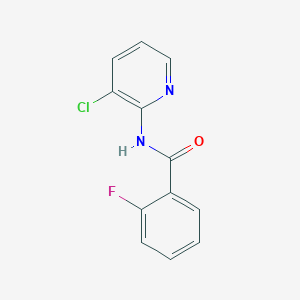
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, commonly known as CPO or 2-Fluoro-N-(3-chloro-2-pyridinyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In
Applications De Recherche Scientifique
CPO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors such as CPO have been shown to be effective in the treatment of cancer, particularly in combination with other chemotherapeutic agents. CPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
CPO works by inhibiting the activity of the enzyme N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, which plays a critical role in DNA repair mechanisms. When DNA is damaged, this compound is activated and helps to repair the damage. However, in cancer cells, this compound is overactivated, which leads to increased DNA repair and cell survival. By inhibiting this compound, CPO can prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
CPO has been shown to have a number of biochemical and physiological effects. In cancer cells, CPO can induce DNA damage and cell death. In addition, CPO has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. CPO has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPO is its high potency as a N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitor. This makes it a useful tool for studying the role of this compound in DNA repair mechanisms and for investigating the potential therapeutic applications of this compound inhibitors. However, one limitation of CPO is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for research on CPO. One area of research is the development of more potent and selective N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound inhibitors in combination with other chemotherapeutic agents. In addition, there is growing interest in the use of this compound inhibitors in the treatment of neurodegenerative diseases. Further research is needed to investigate the potential of CPO and other this compound inhibitors in this area.
Méthodes De Synthèse
The synthesis of CPO involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure CPO.
Propriétés
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-3-7-15-11(9)16-12(17)8-4-1-2-6-10(8)14/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWQXPTQBBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)
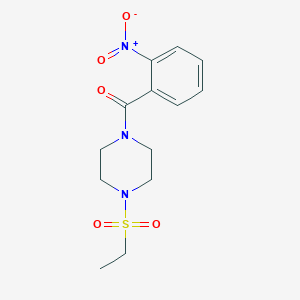
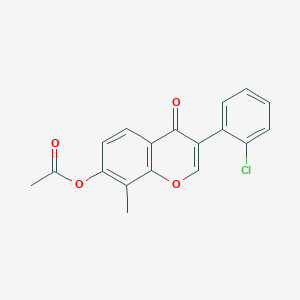


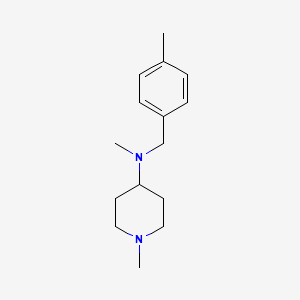
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5700195.png)
phosphinic acid](/img/structure/B5700205.png)
